molecular formula C16H17N3O3S B14225356 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate CAS No. 820216-43-1

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate

Cat. No.: B14225356
CAS No.: 820216-43-1
M. Wt: 331.4 g/mol
InChI Key: BXDGYFABVYIVAD-LLVKDONJSA-N
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Description

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of o-nitrostyrenes and aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce amino-substituted indoles .

Scientific Research Applications

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate is unique due to its specific structure, which combines an indole ring with a pyridine-3-sulfonate group. This unique combination may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

820216-43-1

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] pyridine-3-sulfonate

InChI

InChI=1S/C16H17N3O3S/c1-11(17)8-12-9-19-16-14(12)5-2-6-15(16)22-23(20,21)13-4-3-7-18-10-13/h2-7,9-11,19H,8,17H2,1H3/t11-/m1/s1

InChI Key

BXDGYFABVYIVAD-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CN=CC=C3)N

Canonical SMILES

CC(CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CN=CC=C3)N

Origin of Product

United States

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